![molecular formula C14H15Cl2N3O B2521933 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide CAS No. 2411226-29-2](/img/structure/B2521933.png)
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazole-containing compounds and has been found to have a wide range of biological activities.
作用机制
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have a wide range of biochemical and physiological effects. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to induce cell death in cancer cells by activating the apoptotic pathway. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying inflammation, cancer, and neurodegenerative diseases. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its potential toxicity, as high doses of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide have been found to be toxic to cells.
未来方向
There are many potential future directions for the study of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide. One area of future research could be the development of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide analogs with improved potency and selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide and its potential therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in humans.
合成方法
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-methyl-1-pyrazolin-5-one. This compound can then be reacted with 2-chloro-N-(propionyl)propanamide to form 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide.
科学研究应用
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to have anti-cancer properties by inducing cell death in cancer cells. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.
属性
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-10(15)14(20)17-9-13(19-8-2-7-18-19)11-3-5-12(16)6-4-11/h2-8,10,13H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUFYDYTSSYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

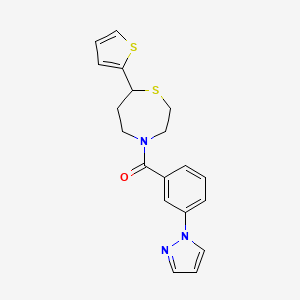
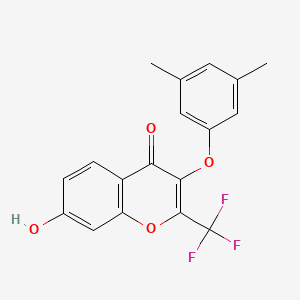
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
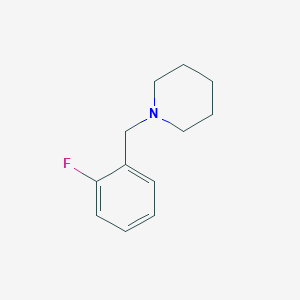
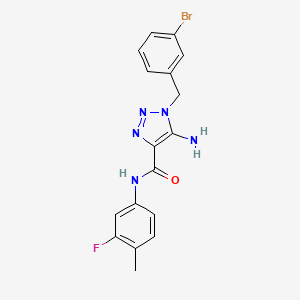
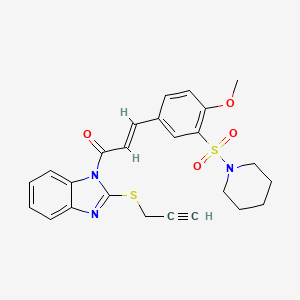
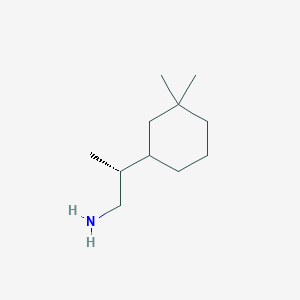
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

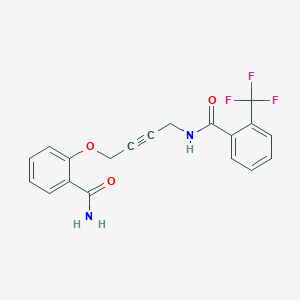
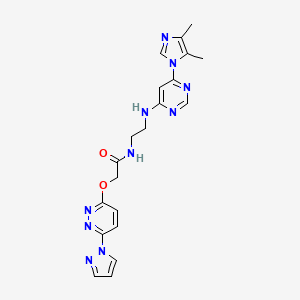

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)